molecular formula C5H3NaO2S B152893 Sodium 2-thiophenecarboxylate CAS No. 25112-68-9

Sodium 2-thiophenecarboxylate

Cat. No. B152893
CAS RN: 25112-68-9
M. Wt: 150.13 g/mol
InChI Key: LKYIPGJOXSVWPX-UHFFFAOYSA-M
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Patent
US04937330

Procedure details

60.0 g (0.250 mole, 1.39 eq) of sodium sulfide nonahydrate is dissolved in 508 ml of water. The solution is degassed by applying vacuum and releasing with nitrogen. The pH of the solution is adjusted to pH 10 by adding.85% phosphoric acid. 17 ml of ethyl acetate is added. 22.0 ml (density =1.324 29.1 g, 0.223 mole, 1.24 eq) of furoyl chloride is added dropwise while maintaining the pH of the solution at pH 9.0 to 9.5 by adding 25% sodium hydroxide solution. The furoyl chloride is rinsed in with 3 ml of ethyl acetate. Total addition time is approximately 30 minutes and the final temperature is 28°-30° C. When the reaction is complete, the pH is adjusted to pH 5.0 by adding 85% phosphoric acid and vacuum is applied to remove residual hydrogen sulfide After 10 minutes, the vacuum is released with nitrogen. When all of the hydrogen sulfide is removed, the solution is heated to 60° C. and the pH adjusted to 6.4 by adding a 25% sodium hydroxide solution.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
508 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].O.O.O.O.O.O.O.O.[S-2:10].[Na+:11].[Na+].[O:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18](Cl)=O.[OH-].[Na+]>O>[S:10]1[CH:18]=[CH:14][CH:15]=[C:16]1[C:17]([O-:1])=[O:13].[Na+:11] |f:0.1.2.3.4.5.6.7.8.9.10.11,13.14,16.17|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Name
Quantity
508 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is degassed
ADDITION
Type
ADDITION
Details
by adding
ADDITION
Type
ADDITION
Details
17 ml of ethyl acetate is added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the pH of the solution at pH 9.0 to 9.5
WASH
Type
WASH
Details
The furoyl chloride is rinsed in with 3 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
is 28°-30° C
ADDITION
Type
ADDITION
Details
by adding 85% phosphoric acid and vacuum
CUSTOM
Type
CUSTOM
Details
to remove residual hydrogen sulfide After 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
When all of the hydrogen sulfide is removed
ADDITION
Type
ADDITION
Details
by adding a 25% sodium hydroxide solution

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
S1C(=CC=C1)C(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04937330

Procedure details

60.0 g (0.250 mole, 1.39 eq) of sodium sulfide nonahydrate is dissolved in 508 ml of water. The solution is degassed by applying vacuum and releasing with nitrogen. The pH of the solution is adjusted to pH 10 by adding.85% phosphoric acid. 17 ml of ethyl acetate is added. 22.0 ml (density =1.324 29.1 g, 0.223 mole, 1.24 eq) of furoyl chloride is added dropwise while maintaining the pH of the solution at pH 9.0 to 9.5 by adding 25% sodium hydroxide solution. The furoyl chloride is rinsed in with 3 ml of ethyl acetate. Total addition time is approximately 30 minutes and the final temperature is 28°-30° C. When the reaction is complete, the pH is adjusted to pH 5.0 by adding 85% phosphoric acid and vacuum is applied to remove residual hydrogen sulfide After 10 minutes, the vacuum is released with nitrogen. When all of the hydrogen sulfide is removed, the solution is heated to 60° C. and the pH adjusted to 6.4 by adding a 25% sodium hydroxide solution.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
508 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH2:1].O.O.O.O.O.O.O.O.[S-2:10].[Na+:11].[Na+].[O:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18](Cl)=O.[OH-].[Na+]>O>[S:10]1[CH:18]=[CH:14][CH:15]=[C:16]1[C:17]([O-:1])=[O:13].[Na+:11] |f:0.1.2.3.4.5.6.7.8.9.10.11,13.14,16.17|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Name
Quantity
508 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is degassed
ADDITION
Type
ADDITION
Details
by adding
ADDITION
Type
ADDITION
Details
17 ml of ethyl acetate is added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the pH of the solution at pH 9.0 to 9.5
WASH
Type
WASH
Details
The furoyl chloride is rinsed in with 3 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
is 28°-30° C
ADDITION
Type
ADDITION
Details
by adding 85% phosphoric acid and vacuum
CUSTOM
Type
CUSTOM
Details
to remove residual hydrogen sulfide After 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
When all of the hydrogen sulfide is removed
ADDITION
Type
ADDITION
Details
by adding a 25% sodium hydroxide solution

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
S1C(=CC=C1)C(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.